![molecular formula C23H16 B13746462 7-phenyl-7H-benzo[c]fluorene CAS No. 32377-10-9](/img/structure/B13746462.png)
7-phenyl-7H-benzo[c]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-7H-benzo[c]fluorene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C23H16. It is a derivative of 7H-benzo[c]fluorene, which is known for its mutagenic and carcinogenic properties. This compound is of interest in various scientific fields due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-7H-benzo[c]fluorene typically involves multi-step organic reactions. One common method starts with the bromination of 1-indanone to form 3-bromoindanone. This intermediate is then dehydrobrominated to yield 2H-inden-1-one. The self-condensation of 2H-inden-1-one produces benzo[c]fluorenone-9, which is subsequently reduced to 7H-benzo[c]fluorene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-7H-benzo[c]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
7-Phenyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: Research on its mutagenic and carcinogenic effects helps understand the mechanisms of PAH-induced DNA damage.
Medicine: Studies on its biological activity contribute to the development of cancer therapeutics.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 7-phenyl-7H-benzo[c]fluorene involves its interaction with DNA. The compound forms DNA adducts, which can lead to mutations and carcinogenesis. The metabolic activation of this PAH by cytochrome P450 enzymes results in the formation of reactive intermediates that bind to DNA, causing structural changes and potential errors during DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-benzo[c]fluorene: The parent compound, known for its mutagenic properties.
11H-benzo[a]fluorene: Another isomer with similar carcinogenic potential.
11H-benzo[b]fluorene: Also a PAH with comparable biological activity.
Uniqueness
7-Phenyl-7H-benzo[c]fluorene is unique due to the presence of the phenyl group at the 7-position, which influences its chemical reactivity and biological activity. This structural modification can affect the compound’s ability to form DNA adducts and its overall mutagenic potential .
Propriétés
Numéro CAS |
32377-10-9 |
|---|---|
Formule moléculaire |
C23H16 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
7-phenyl-7H-benzo[c]fluorene |
InChI |
InChI=1S/C23H16/c1-2-9-17(10-3-1)22-19-12-6-7-13-20(19)23-18-11-5-4-8-16(18)14-15-21(22)23/h1-15,22H |
Clé InChI |
SBCFYYUPYVNRLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C5=CC=CC=C25 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


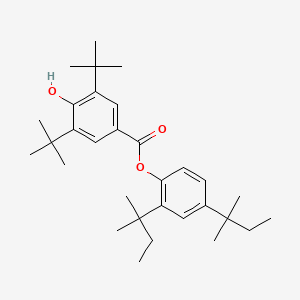

![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)

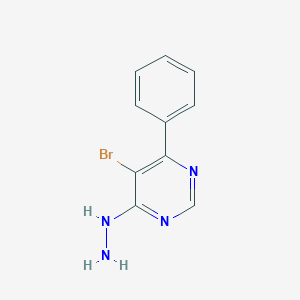
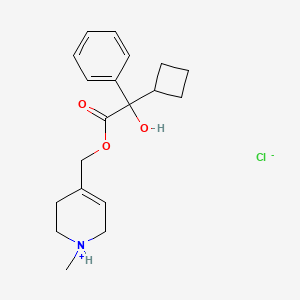
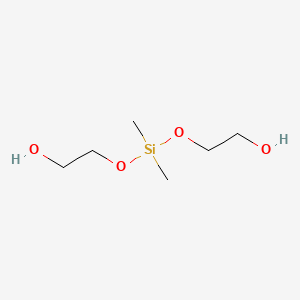
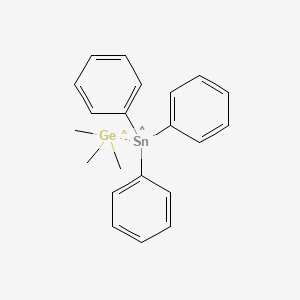
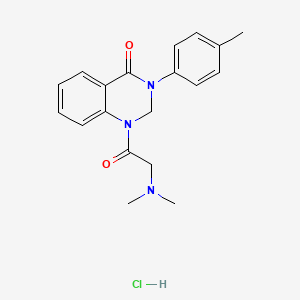
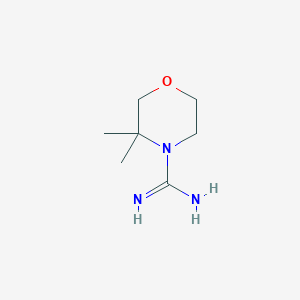
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)

